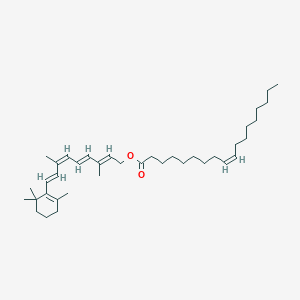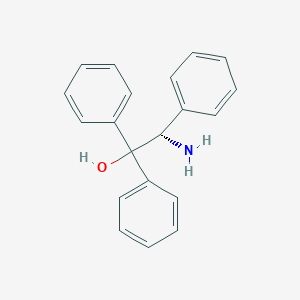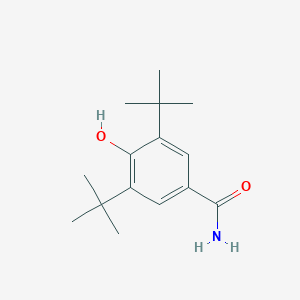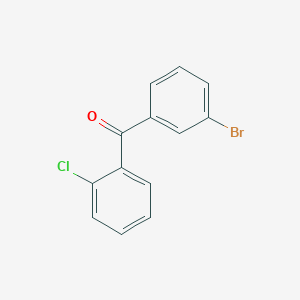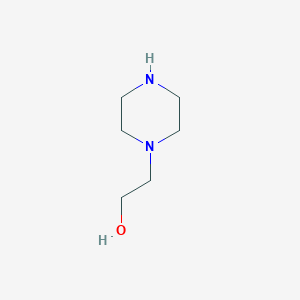
N-(2-Hydroxyethyl)piperazine
概述
描述
N-(2-Hydroxyethyl)piperazine is a chemical compound with the molecular formula C6H14N2O. It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
N-(2-Hydroxyethyl)piperazine can be synthesized by reacting triethanolamine with ammonia in the presence of hydrogen. The reaction is carried out at temperatures ranging from 100°C to 500°C and pressures from 10 to 500 bar. A heterogeneous catalyst containing zirconium oxide (ZrO2) or aluminum oxide (Al2O3), copper oxide (CuO), and oxides of cobalt, nickel, or molybdenum is used to facilitate the reaction .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes, utilizing large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial for the economic viability of the production process.
化学反应分析
Types of Reactions
N-(2-Hydroxyethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The conditions vary depending on the desired reaction, with temperature, pressure, and solvent choice playing significant roles.
Major Products Formed
The major products formed from these reactions include various substituted piperazines, amine derivatives, and oxides. These products have diverse applications in pharmaceuticals, agrochemicals, and other industries.
科学研究应用
N-(2-Hydroxyethyl)piperazine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in biological research as a buffer and stabilizer for enzymes and proteins.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with therapeutic properties.
Industry: This compound is used in the production of polymers, resins, and other industrial chemicals
作用机制
The mechanism of action of N-(2-Hydroxyethyl)piperazine involves its interaction with molecular targets and pathways. In biological systems, it can act as a buffer, maintaining pH stability in various biochemical processes. It also interacts with enzymes and proteins, stabilizing their structures and enhancing their activity .
相似化合物的比较
Similar Compounds
N-(2-Hydroxyethyl)piperazine-N’-2-ethanesulfonic acid (HEPES): A widely used biological buffer with similar buffering capacity and stability.
1-Piperazinethanol: Another derivative of piperazine with comparable chemical properties and applications.
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct properties such as lower volatility and higher stability compared to other piperazine derivatives. These characteristics make it particularly valuable in applications requiring long-term stability and minimal loss through evaporation .
属性
IUPAC Name |
2-piperazin-1-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c9-6-5-8-3-1-7-2-4-8/h7,9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCSWCVEJLETKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3021853 | |
| Record name | 1-Piperazineethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3021853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Light yellow liquid; [Aldrich MSDS] | |
| Record name | 1-Piperazineethanol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Piperazineethanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10272 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
103-76-4 | |
| Record name | 1-Piperazineethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Hydroxyethyl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103764 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Hydroxyethyl)piperazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60706 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-Hydroxyethyl)piperazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38969 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-Hydroxyethyl)piperazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26884 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Piperazineethanol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Piperazineethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3021853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-piperazin-1-ylethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.857 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(2-HYDROXYETHYL)PIPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7VXS31ZFP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is N-(2-Hydroxyethyl)piperazine often encountered as a component in buffer solutions?
A1: this compound, frequently found in its sulfonic acid derivative forms like HEPES (this compound-N'-(2-ethanesulfonic acid)) and HEPPSO (this compound-N'-2-hydroxypropanesulfonic acid), acts as a zwitterionic buffer. These compounds maintain a stable pH within a specific range, crucial for various biological and chemical reactions. [, ]
Q2: Can HEPES and HEPPSO interact with metal ions? How does this affect their use in research?
A2: Yes, both HEPES and HEPPSO can form complexes with metal ions, particularly copper (II). [, ] This property can be disadvantageous in studies involving trace metal speciation, as it may interfere with the accurate measurement and analysis of metal ion concentrations. Researchers should carefully consider this factor when selecting a buffer for experiments involving metal ions. []
Q3: What is the impact of HEPES buffer on the stability and surface chemistry of NaYF4:Yb,Er nanoparticles?
A3: Research indicates that while HEPES buffer can be used in the preparation of water-dispersible NaYF4:Yb,Er nanoparticles, it may alter the surface chemistry over time due to the presence of sulfo groups. This highlights the need to carefully consider the potential interactions between buffer systems and nanoparticle surfaces. []
Q4: How does this compound-N′-ethanesulfonic acid (HEPES) affect the fibrillation process of human calcitonin (hCT)?
A4: Studies show that hCT fibrillation occurs at a much slower rate in HEPES solution compared to phosphate buffer or acetic acid solution. [] HEPES appears to stabilize the spherical intermediate aggregates (nuclei) formed during the early stages of fibrillation. This stabilization prolongs the half-life of the intermediates and hinders the subsequent elongation of protofibrils into mature hCT fibrils. []
Q5: How does the presence of this compound-N'-2-ethanesulfonic acid (HEPES) in the buffer solution affect the binding of chromium to DNA?
A5: Research has shown that the total amount of chromium bound to DNA in reactions involving ascorbate and chromium(VI) is significantly lower in Tris.HCl buffer compared to HEPES buffer. [] This suggests that the specific buffer system used can influence the reactivity of chromium intermediates and their subsequent interactions with DNA.
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C6H14N2O, and its molecular weight is 130.19 g/mol.
Q7: How do intermolecular interactions influence the infrared (IR) spectra of this compound-based nitrate salts?
A7: Intermolecular interactions, particularly hydrogen bonding, can alter the symmetry of nitrate ions in this compound-based salts. This change in symmetry is reflected in their IR spectra. [] Specifically, the nitrate ions exhibit a lower symmetry (C2v or Cs) compared to the ideal D3h symmetry of free nitrate ions. []
Q8: How does extracellular acidosis, potentially modulated by buffers like HEPES, impact cell survival under glucose-oxygen deprivation?
A9: Research suggests that extracellular acidosis, specifically at pH 6.2, can delay cell death in neuroblastoma x glioma hybrid cells under glucose-oxygen deprivation. [] This protective effect is linked to the preservation of cellular energy state rather than calcium influx inhibition. [] Buffers like HEPES could be used to study these effects further.
Q9: Can this compound derivatives be used to study protein interactions?
A10: Yes, a fluorescent analogue of phenylalanyl-tRNA containing a this compound-derived fluorophore was used to study its interaction with elongation factor Tu (EF-Tu). [] This study allowed for the direct measurement of the binding affinity and thermodynamic parameters of the interaction. []
Q10: How can collagen functionalization with this compound-N′-ethanesulfonic acid (HEPES) impact macrophage behavior?
A11: Studies have shown that macrophages cultured on HEPES-functionalized collagen surfaces exhibit stiffness-dependent inflammatory activation. [] This is in contrast to macrophages on acetic acid-functionalized surfaces, which show high inflammatory responses regardless of substrate stiffness. [] This suggests that HEPES functionalization allows for a more controlled and biomimetic microenvironment for studying macrophage responses to substrate stiffness.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



